molecular formula C16H17F3N4O2 B3808668 N-methyl-N-(tetrahydro-3-furanyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide

N-methyl-N-(tetrahydro-3-furanyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3808668
M. Wt: 354.33 g/mol
InChI Key: CMAOOUWNHXVANY-UHFFFAOYSA-N
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Description

“N-methyl-N-(tetrahydro-3-furanyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide” is also known as Dinotefuran . It is a conventional chemical used in pesticides .


Synthesis Analysis

The synthesis of Dinotefuran involves several steps. The key components include Guanidine, N-methyl-N’-nitro-N’'-[(tetrahydro-3-furanyl)methyl]- . More detailed synthesis methods are available in specialized chemical literature .


Molecular Structure Analysis

The molecular structure of Dinotefuran can be represented by the InChIKey: YKBZOVFACRVRJN-UHFFFAOYSA-N . The empirical formula is C7H14N4O3 .


Chemical Reactions Analysis

The chemical reactions involving Dinotefuran are complex and depend on the conditions. Detailed reaction mechanisms can be found in specialized chemical literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dinotefuran include a molecular weight of 202.21 . More detailed properties can be found in specialized databases .

Safety and Hazards

As a pesticide, Dinotefuran should be handled with care to avoid exposure. Detailed safety and hazard information can be found in the product’s Safety Data Sheet .

properties

IUPAC Name

N-methyl-N-(oxolan-3-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c1-22(12-6-7-25-10-12)15(24)14-9-23(21-20-14)8-11-4-2-3-5-13(11)16(17,18)19/h2-5,9,12H,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAOOUWNHXVANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOC1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-(tetrahydro-3-furanyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide
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N-methyl-N-(tetrahydro-3-furanyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide
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N-methyl-N-(tetrahydro-3-furanyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide
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N-methyl-N-(tetrahydro-3-furanyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide
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N-methyl-N-(tetrahydro-3-furanyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
N-methyl-N-(tetrahydro-3-furanyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide

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